molecular formula C7H11NS B1355468 3-(Thiophen-3-yl)propan-1-amine CAS No. 119451-18-2

3-(Thiophen-3-yl)propan-1-amine

Cat. No. B1355468
M. Wt: 141.24 g/mol
InChI Key: BAKKNRUWGAAXIT-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)propan-1-amine is a compound with the molecular weight of 177.7 . It is a hydrochloride salt and is usually available in powder form . It is also known as Thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The InChI code for 3-(Thiophen-3-yl)propan-1-amine is 1S/C7H11NS.ClH/c8-4-1-2-7-3-5-9-6-7;/h3,5-6H,1-2,4,8H2;1H . This indicates the presence of a sulfur atom in the thiophene ring, which is a five-membered ring .


Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

The compound is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 177.7 .

Scientific Research Applications

DNA-Binding Polymers A water-soluble cationic polythiophene derivative related to 3-(Thiophen-3-yl)propan-1-amine has been synthesized for potential use as a theranostic gene delivery vehicle. This polymer binds DNA effectively, showing potential in gene therapy applications (Carreon et al., 2014).

Diverse Compound Library Generation The use of a compound derived from 3-(Thiophen-3-yl)propan-1-amine in alkylation and ring closure reactions has been studied to generate a structurally diverse library of compounds. This research contributes to the development of new chemicals for various applications (Roman, 2013).

Carbon Steel Corrosion Inhibition Tertiary amines synthesized from a series similar to 3-(Thiophen-3-yl)propan-1-amine have shown effectiveness as inhibitors of carbon steel corrosion. These findings are significant in materials science, particularly in the prevention of metal degradation (Gao, Liang, & Wang, 2007).

Antimicrobial Studies A study synthesized derivatives of 3-(Thiophen-3-yl)propan-1-amine and investigated their antimicrobial properties. These compounds showed potential in pharmaceutical and medicinal chemistry (Tayade, Shekar, & Shekar, 2012).

LED-Induced Polymerization Research on tris(4-(thiophen-2-yl)phenyl)amine derivatives, related to 3-(Thiophen-3-yl)propan-1-amine, as photoinitiators for polymerization under LED light, opens doors for advanced applications in polymer chemistry (Zhang et al., 2015).

Synthesis and Reactivity Studies The synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, related to 3-(Thiophen-3-yl)propan-1-amine, provides insight into the formation of novel compounds with potential applications in various fields (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Synthesis of Hydroxy Pyrazolines Research on the synthesis of hydroxy pyrazolines from a compound related to 3-(Thiophen-3-yl)propan-1-amine reveals potential applications in the synthesis of new chemical entities (Parveen, Iqbal, & Azam, 2008)

Anti-Diabetic and Anti-Inflammatory Activities Novel derivatives of 3-(Thiophen-3-yl)propan-1-amine have been investigated for their anti-diabetic and anti-inflammatory activities, highlighting their potential therapeutic applications (Gopi & Dhanaraju, 2018).

Electroactive Polymer Development Studies on thiophenylanilino and furanylanilino polymers related to 3-(Thiophen-3-yl)propan-1-amine have led to the development of novel electroactive polymers with potential applications in electronic materials (Baldwin et al., 2008).

Pharmacological Characterization 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a derivative of 3-(Thiophen-3-yl)propan-1-amine, has been characterized for its affinity for κ-opioid receptors, suggesting potential use in the treatment of depression and addiction disorders (Grimwood et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

3-thiophen-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKNRUWGAAXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557089
Record name 3-(Thiophen-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-yl)propan-1-amine

CAS RN

119451-18-2
Record name 3-(Thiophen-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Karagiannidou, EVT Panagiotidis, T Tsatsas… - academia.edu
The characterization of process related impurities associated with the synthesis of Duloxetine HCl active pharmaceutical ingredient was performed. This paper discusses the structure …
Number of citations: 3 www.academia.edu
M Cotter, S Varghese, F Chevot, C Fergus… - …, 2023 - Wiley Online Library
A library of queuine analogues targeting the modification of tRNA isoacceptors for Asp, Asn, His and Tyr catalysed by queuine tRNA ribosyltransferase (QTRT, also known as TGT) was …
W Shu, S Li, HW Du, PW Davies - 2023 - chemrxiv.org
Sterically congested α-tertiary primary amines are ubiquitous substructures in pharmaceutical and agrochemical agents yet are challenging to access. Herein, a straightforward …
Number of citations: 0 chemrxiv.org
J Kovacevic, A Mladenovic, J Djuris, S Ibric - European Journal of …, 2016 - Elsevier
Gastro-resistant pellets were prepared by use of three different drug loading techniques (powder layering, solution layering and suspension layering) and two different enteric coating …
Number of citations: 21 www.sciencedirect.com
P Srinivasulu, KSV Srinivas, RS Reddy… - Die Pharmazie-An …, 2009 - ingentaconnect.com
The present paper describes the development of a reversed phase liquid chromatographic (RPLC) analytical method for duloxetine HCl in the presence of its impurities and degradation …
Number of citations: 17 www.ingentaconnect.com
JN Kovačević - Универзитет у Београду, 2016 - nardus.mpn.gov.rs
Cilj ovog istraživanja je postizanje višeg stepena znanja o proizvodnji gastrorezistentnih peleta i unapređenje farmaceutskog razvoja gastrorezistentnih peleta primenom koncepta …
Number of citations: 1 nardus.mpn.gov.rs

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